5-Fluoroquinoline-8-carboxamide
CAS No.:
Cat. No.: VC15987041
Molecular Formula: C10H7FN2O
Molecular Weight: 190.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7FN2O |
|---|---|
| Molecular Weight | 190.17 g/mol |
| IUPAC Name | 5-fluoroquinoline-8-carboxamide |
| Standard InChI | InChI=1S/C10H7FN2O/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14) |
| Standard InChI Key | IKKJBWHFGIQDBD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)C(=O)N)F |
Introduction
Structural Characteristics and Molecular Profile
Physicochemical Properties
Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, offer insights into the compound’s gas-phase behavior (Table 1) . The [M+H]+ adduct exhibits a CCS of 137.2 Ų, suggesting moderate conformational flexibility. These data aid in liquid chromatography–mass spectrometry (LC-MS) method development for analytical quantification.
Table 1: Predicted Collision Cross-Section (CCS) Values for 5-Fluoroquinoline-8-carboxamide Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 192.04553 | 137.2 |
| [M+Na]+ | 214.02747 | 150.7 |
| [M+NH₄]+ | 209.07207 | 145.1 |
| [M-H]- | 190.03097 | 137.5 |
The compound’s logP (calculated via XLogP3) is estimated at 1.7, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility remains unquantified but is expected to be low, necessitating formulation strategies for in vivo applications.
Synthesis and Chemical Reactivity
Synthetic Pathways
While detailed synthetic protocols remain proprietary, patent WO2017059251A1 describes 5-fluoroquinoline-8-carboxamide as an intermediate in the preparation of PIM kinase inhibitors . A plausible route involves:
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Quinoline Ring Formation: Cyclization of aniline derivatives with acryloyl chlorides under Friedländer conditions.
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Fluorination: Electrophilic aromatic substitution using Selectfluor™ at the 5-position.
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Carboxamide Installation: Hydrolysis of a nitrile intermediate to the carboxylic acid, followed by coupling with ammonia using EDC/HOBt .
Ambeed’s product listing (CAS 1823913-52-5) specifies a purity ≥95% by HPLC, with storage recommendations at -20°C under inert atmosphere . Scaling this synthesis requires strict control over reaction temperatures and purification via reversed-phase chromatography to isolate the zwitterionic form.
Stability and Degradation
The compound demonstrates sensitivity to moisture, as indicated by precautionary code P232 (“Protect from moisture”) . Accelerated stability studies under ICH guidelines would clarify degradation pathways, though preliminary data suggest susceptibility to hydrolytic cleavage of the carboxamide group under acidic or basic conditions.
Pharmacological Research and Mechanisms of Action
PIM Kinase Inhibition
5-Fluoroquinoline-8-carboxamide derivatives exhibit nanomolar inhibitory activity against PIM-1, PIM-2, and PIM-3 kinases, as disclosed in WO2017059251A1 . Molecular dynamics simulations propose that the fluorine atom engages in halogen bonding with kinase hinge-region residues (e.g., Asp186 in PIM-1), while the carboxamide forms hydrogen bonds with the backbone NH of Glu121. This dual interaction stabilizes the inactive kinase conformation, suppressing downstream pro-survival signaling in cancer cells.
Selectivity Profiling
In a panel of 468 kinases, lead analogs demonstrated >100-fold selectivity for PIM kinases over structurally related kinases such as CDK2 and FLT3 . This selectivity arises from the unique volume of the PIM kinase ATP-binding pocket, which accommodates the planar quinoline system without steric clashes.
Applications in Drug Discovery
Oncology
PIM kinases are overexpressed in hematological malignancies and solid tumors, making 5-fluoroquinoline-8-carboxamide a scaffold for targeted therapies. In murine xenograft models of prostate cancer, derivatives reduced tumor volume by 62% compared to controls (p < 0.01) . Synergy with BCL-2 inhibitors (e.g., venetoclax) is under investigation to address resistance mechanisms.
Infectious Diseases
Quinoline derivatives historically serve as antimalarials, though 5-fluoroquinoline-8-carboxamide’s activity against Plasmodium falciparum remains untested. Modifications to enhance solubility could repurpose this compound for antiparasitic applications.
Future Perspectives and Research Gaps
Despite its promise, 5-fluoroquinoline-8-carboxamide’s pharmacokinetic profile—including bioavailability, half-life, and metabolite identification—remains uncharacterized. Structural optimization to reduce CYP3A4-mediated metabolism could enhance clinical utility. Furthermore, the absence of published crystallographic data limits structure-based design efforts. Collaborative studies between academia and industry are warranted to advance this compound into preclinical development.
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